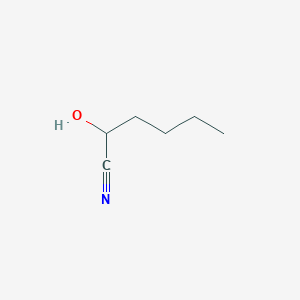

2-Hydroxyhexanenitrile

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H11NO |

|---|---|

Peso molecular |

113.16 g/mol |

Nombre IUPAC |

2-hydroxyhexanenitrile |

InChI |

InChI=1S/C6H11NO/c1-2-3-4-6(8)5-7/h6,8H,2-4H2,1H3 |

Clave InChI |

VKIGAWAEXPTIOL-UHFFFAOYSA-N |

SMILES |

CCCCC(C#N)O |

SMILES canónico |

CCCCC(C#N)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Hydroxyhexanenitrile

Chemo-Catalytic and Organic Synthetic Routes

Chemical synthesis provides the most traditional and direct pathways to 2-hydroxyhexanenitrile and related scaffolds. These methods often rely on fundamental organic reactions, including nucleophilic additions and novel catalytic systems.

Direct Cyanohydrin Formation through Nucleophilic Addition of Hydrogen Cyanide to Pentanal

The most direct synthesis of this compound is achieved through the nucleophilic addition of hydrogen cyanide (HCN) to the carbonyl group of pentanal (also known as valeraldehyde). science-revision.co.uklumenlearning.comchemguide.co.uklibretexts.org This reaction is a classic example of cyanohydrin formation. libretexts.orgchemistrysteps.com

The underlying mechanism involves the attack of the nucleophilic cyanide ion (:CN⁻) on the electrophilic carbonyl carbon of pentanal. lumenlearning.comncert.nic.in The carbon-oxygen double bond in the aldehyde is polarized, rendering the carbon atom slightly positive and susceptible to nucleophilic attack. science-revision.co.ukncert.nic.in This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. ncert.nic.inyoutube.com In the subsequent step, this intermediate is protonated, typically by a molecule of HCN or a weak acid in the reaction medium, to yield the final this compound product and regenerate the cyanide ion catalyst. libretexts.orgyoutube.com

Due to the high toxicity of HCN gas, this reaction is rarely performed with pure hydrogen cyanide. lumenlearning.comlibretexts.org Instead, it is commonly carried out in situ by mixing the aldehyde with a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) and then adding a mineral acid to generate HCN. lumenlearning.comlibretexts.org The reaction is base-catalyzed, as the cyanide ion is a much stronger nucleophile than HCN itself. ncert.nic.inlibretexts.org Optimal reaction rates are often achieved by adjusting the pH to a slightly acidic or neutral range (e.g., pH 4-5), which ensures a sufficient concentration of both HCN and free cyanide ions. lumenlearning.com

| Parameter | Condition | Purpose/Comment |

| Reactants | Pentanal, Sodium or Potassium Cyanide, Acid (e.g., H₂SO₄) | In situ generation of HCN avoids handling the highly toxic gas. lumenlearning.comlibretexts.org |

| Catalyst | Base (cyanide ion itself acts as the nucleophile) | A small amount of base is required to generate the CN⁻ nucleophile from HCN. ncert.nic.inlibretexts.org |

| Mechanism | Nucleophilic Addition | Two-step process: nucleophilic attack followed by protonation. libretexts.orgncert.nic.in |

| Product | This compound (a cyanohydrin) | The reaction extends the carbon chain by one carbon. science-revision.co.uk |

Oxygen Transfer Reactions for Hydroxyalkyl Nitrile Formation

Recent research has uncovered novel oxygen transfer reactions that can produce hydroxyalkyl nitriles from different precursors, offering alternative synthetic pathways. researchgate.net

Mechanistic Investigations of Haloalkyl Amide Transformation

An oxygen transfer reaction has been reported for the transformation of haloalkyl amides into hydroxyalkyl nitriles. researchgate.net This process involves a serendipitously discovered reaction pathway that proceeds through the sequential dehydration and subsequent hydrolysis of the haloalkyl amide starting material. researchgate.net This transformation provides a unique method for forming the hydroxyalkyl nitrile structure, differing significantly from the classic cyanohydrin route.

Catalytic Systems and Optimization (e.g., Phenylboronic Acid Catalysis)

This novel oxygen transfer reaction is effectively catalyzed by phenylboronic acid. researchgate.net Studies have shown that phenylboronic acid can achieve product yields of up to 91%. researchgate.net A significant advantage of this catalytic system is the ability to recover the phenylboronic acid catalyst as triphenylboroxine after the reaction, allowing for potential recycling and reuse. researchgate.net The optimization of this system involves managing reaction conditions to favor the desired oxygen transfer pathway.

| Substrate (Haloalkyl Amide) | Product (Hydroxyalkyl Nitrile) | Yield (%) |

| 2-chloro-2,2-diphenylacetamide | 2,2-diphenyl-2-hydroxy-acetonitrile | 91 |

| 2-bromo-2,2-diphenylacetamide | 2,2-diphenyl-2-hydroxy-acetonitrile | 88 |

| 2-bromo-2-phenylacetamide | 2-hydroxy-2-phenyl-acetonitrile | 82 |

| 2-bromo-3-methylbutanamide | 2-hydroxy-3-methyl-butanenitrile | 75 |

Table based on data for phenylboronic acid-catalyzed oxygen transfer reactions, demonstrating the scope of the transformation. researchgate.net

Multi-step Synthetic Strategies for this compound Scaffolds

Beyond single-step transformations, multi-step synthetic sequences can be designed to construct this compound and its derivatives. nih.gov Such strategies are fundamental to organic chemistry for building complex molecules from simpler, readily available starting materials. nih.govsyrris.jp A multi-step approach allows for greater control over stereochemistry and the introduction of other functional groups.

A plausible conceptual multi-step synthesis could involve:

α-Halogenation of Hexanenitrile: The synthesis could begin with hexanenitrile, which is then subjected to α-halogenation to introduce a leaving group at the C2 position.

Nucleophilic Substitution: The resulting 2-halohexanenitrile can then undergo a nucleophilic substitution reaction (Sₙ2) with a hydroxide (B78521) source to introduce the hydroxyl group, yielding this compound.

This type of planned sequence is central to retrosynthetic analysis, where a target molecule is conceptually broken down into simpler precursors. nih.gov The development of integrated continuous manufacturing processes, often involving multiple steps in a flow system, represents a modern application of multi-step synthesis. syrris.jpmit.edu

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. mdpi.com While specific research on the biocatalytic production of this compound is limited, studies on isomeric compounds demonstrate the potential of these methods.

Research into the synthesis of the isomeric compound 5-(S)-hydroxyhexanenitrile highlights several effective biochemical strategies. nih.gov One approach involves the reduction of 5-oxohexanenitrile (B84432) using the yeast Pichia methanolica, which yields the corresponding (S)-alcohol with high yield (80-90%) and excellent enantiomeric excess (>95%). nih.gov

Another powerful chemoenzymatic strategy is kinetic resolution. This was demonstrated through two different pathways for resolving racemic 5-hydroxyhexanenitrile: nih.gov

Enzymatic Succinylation: This method involves the selective acylation of the (R)-enantiomer, leaving the desired 5-(S)-hydroxyhexanenitrile unreacted. This process achieved a 34% yield (out of a 50% maximum) with an enantiomeric excess greater than 99%. nih.gov

Enzymatic Hydrolysis: In this approach, racemic 5-acetoxyhexanenitrile is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes the (R)-acetate, leaving the 5-(S)-acetoxyhexanenitrile, which can then be deprotected to give the desired alcohol. This route resulted in a 42% yield (out of a 50% maximum) with over 99% enantiomeric excess. nih.gov

These examples, while focused on an isomer, showcase the viability of using biocatalysts for the stereoselective synthesis of hydroxyhexanenitrile scaffolds.

| Biochemical Approach | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Bioreduction | 5-oxohexanenitrile | 5-(S)-hydroxyhexanenitrile | 80-90 | >95 |

| Enzymatic Resolution (Succinylation) | Racemic 5-hydroxyhexanenitrile | 5-(S)-hydroxyhexanenitrile | 34 | >99 |

| Enzymatic Resolution (Hydrolysis) | Racemic 5-acetoxyhexanenitrile | 5-(S)-acetoxyhexanenitrile | 42 | >99 |

Table summarizing data from the biochemical synthesis of 5-(S)-hydroxyhexanenitrile, demonstrating the potential of biocatalytic methods. nih.gov

Hydroxynitrile Lyase (HNL)-Mediated Stereoselective Synthesis of 2-Hydroxynitriles

Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones, producing chiral cyanohydrins. This biocatalytic approach is highly effective for the stereoselective synthesis of this compound from its precursor, hexanal (B45976).

Enzyme Sources and Biocatalyst Characterization in this compound Production

A notable source of (R)-selective HNL for the synthesis of aliphatic cyanohydrins is the Japanese apricot (Prunus mume). The enzyme, designated as PmHNL, has been isolated, purified, and characterized. nih.govpu-toyama.ac.jp PmHNL is a flavoprotein with a molecular mass of approximately 58 kDa and exhibits activity over a broad temperature and pH range. nih.gov Its N-terminal amino acid sequence shows high identity with the HNL from almond (Prunus dulcis). nih.gov The gene for a PmHNL isozyme (PmHNL2) has been cloned and successfully expressed in Pichia pastoris, enabling the production of a recombinant and active enzyme. nih.gov

Studies have demonstrated that PmHNL effectively catalyzes the conversion of a range of aliphatic aldehydes, including hexanal, into their corresponding (R)-cyanohydrins with high enantioselectivity. researchgate.net The enzyme's substrate specificity indicates a preference for shorter-chain aldehydes, with excellent enantioselection observed for substrates from propanal to hexanal. researchgate.net

Process Optimization for Enantioselectivity and Yield in HNL Reactions

The efficiency of HNL-catalyzed synthesis of this compound is significantly influenced by reaction conditions. The use of a biphasic reaction system, typically an aqueous buffer and an organic solvent, is a common strategy to enhance both yield and enantioselectivity. researchgate.net This setup helps to overcome substrate and product inhibition and facilitates product recovery. For the PmHNL-catalyzed synthesis of (R)-2-hydroxyhexanenitrile from hexanal, a biphasic system employing a citrate (B86180) buffer (pH 4.5) and an organic solvent has been utilized effectively. pu-toyama.ac.jp

Key parameters that are optimized to maximize enantiomeric excess (ee) and yield include the choice of organic solvent, pH of the aqueous phase, temperature, and the source of cyanide. Acetone (B3395972) cyanohydrin often serves as a convenient and safer alternative to gaseous HCN. pu-toyama.ac.jp The vigorous stirring of the biphasic mixture is also crucial to ensure efficient mass transfer between the two phases. pu-toyama.ac.jp

Below is a table summarizing the results of PmHNL-catalyzed synthesis of various aliphatic (R)-cyanohydrins, including (R)-2-hydroxyhexanenitrile.

| Substrate (Aldehyde) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Propionaldehyde | 11 | 68 | 94 |

| Butyraldehyde | 14 | 58 | 90 |

| Pentanal | 16 | 65 | 92 |

| Hexanal | 18 | 62 | 93 |

| Heptanal | 20 | 55 | 88 |

Data sourced from research on PmHNL catalyzed (R)-cyanohydrin synthesis from aliphatic aldehydes. researchgate.net

Enzymatic Resolution of Racemic this compound Mixtures

An alternative strategy to obtain enantiomerically pure this compound is the kinetic resolution of a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst, typically a lipase (B570770).

Exploration of Enzyme Specificities for Chiral Discrimination

Lipases are widely employed for the kinetic resolution of racemic alcohols and their derivatives, including cyanohydrins, due to their broad substrate specificity and high enantioselectivity. researchgate.net Various lipases have been screened for their effectiveness in resolving aliphatic cyanohydrins through enantioselective acylation or the hydrolysis of their corresponding esters. researchgate.net

Commonly used lipases for this purpose include Porcine Pancreatic Lipase (PPL) and lipases from Candida species, such as Candida antarctica lipase B (CAL-B) and Candida rugosa lipase (CRL). researchgate.netd-nb.info The choice of enzyme is critical as their specificities can vary significantly depending on the substrate structure. For the resolution of aliphatic cyanohydrins, PPL has shown good to excellent enantioselectivity in the acylation of the hydroxyl group. researchgate.net

Strategies for Maximizing Enantiomeric Excess in Enzymatic Resolutions

Several strategies can be employed to maximize the enantiomeric excess of the desired this compound enantiomer during enzymatic resolution. The selection of the acylating agent and the reaction solvent plays a crucial role in influencing both the reaction rate and the enantioselectivity of the lipase. researchgate.net Irreversible acyl donors, such as vinyl acetate, are often used to drive the reaction forward.

The choice of the organic solvent can have a profound effect on the enzyme's conformation and, consequently, its enantioselectivity. researchgate.net Solvents like toluene (B28343) and diisopropyl ether have been found to be effective for lipase-catalyzed resolutions of cyanohydrins. researchgate.net Furthermore, reaction parameters such as temperature and water activity (in non-aqueous media) must be carefully controlled to achieve optimal enzyme performance. By optimizing these conditions, it is possible to achieve high enantiomeric excess for one enantiomer while the other remains unreacted, allowing for their subsequent separation. taylorandfrancis.com

Biotransformation Pathways Involving Microbial Systems

Microbial biotransformation offers a promising avenue for the synthesis of chiral hydroxynitriles. Whole-cell biocatalysts can be engineered to perform specific reaction cascades, potentially converting simple starting materials into valuable chiral products like this compound.

While direct microbial synthesis of this compound is not extensively documented, related biotransformations highlight the potential of this approach. For instance, microorganisms can be engineered to produce aldehydes from various precursors. nih.govnih.gov These aldehydes can then, in principle, be converted to cyanohydrins by either endogenous or co-expressed hydroxynitrile lyases.

Research into microbial engineering has focused on developing strains, often of Escherichia coli, that can accumulate aldehydes by minimizing their natural reduction to alcohols. nih.gov Such engineered microbes could serve as a platform for the synthesis of a wide range of cyanohydrins. The pathways for the microbial synthesis of fatty aldehydes, which are precursors to aliphatic hydroxynitriles, are being actively explored. mit.edu This involves harnessing enzymes from fatty acid metabolism and redirecting metabolic fluxes towards aldehyde production. The subsequent introduction of a suitable HNL into such an engineered strain could pave the way for a de novo microbial synthesis of enantiopure this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxyhexanenitrile Transformations

Elucidation of Reaction Pathways and Intermediates

The transformations of 2-hydroxyhexanenitrile can proceed through several distinct reaction pathways, primarily involving the reactivity of the nitrile and hydroxyl functionalities. Key transformations include hydrolysis, reduction, and reactions involving the hydroxyl group.

Hydrolysis: The nitrile group of this compound is susceptible to hydrolysis under both acidic and alkaline conditions, ultimately yielding a carboxylic acid. The reaction proceeds through an amide intermediate.

Acidic Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid, the nitrile is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding 2-hydroxyhexanoic acid and an ammonium salt. chemguide.co.uk

Alkaline Hydrolysis: Under basic conditions, using a reagent like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form the amide, which is then further hydrolyzed to the carboxylate salt. chemguide.co.uklibretexts.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

A plausible reaction pathway for the hydrolysis of this compound is depicted below:

Figure 1: General Reaction Pathway for the Hydrolysis of this compound

Reduction: The nitrile group can be reduced to a primary amine, yielding 2-amino-1-hexanol. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting amino alcohol is a valuable building block in organic synthesis.

Reactions of the Hydroxyl Group: The hydroxyl group can undergo various reactions, including esterification and etherification, to yield a range of derivatives. These reactions typically proceed via standard mechanisms for alcohols.

Stereochemical Control and Regioselectivity in this compound Conversions

The carbon atom bearing both the hydroxyl and nitrile groups in this compound is a stereocenter. Consequently, controlling the stereochemistry during its synthesis and subsequent reactions is of significant importance.

The synthesis of this compound often involves the nucleophilic addition of a cyanide source to pentanal. In the absence of a chiral catalyst or auxiliary, this reaction typically results in a racemic mixture of (R)- and (S)-2-hydroxyhexanenitrile.

Enzymatic catalysis offers a powerful tool for achieving high stereoselectivity. For instance, (S)-hydroxynitrile lyase from Manihot esculenta can be used to produce optically active (2S)-2-hydroxyhexanenitrile. nih.gov Biochemical approaches have also been developed for the synthesis of related chiral hydroxy nitriles, such as 5-(S)-hydroxyhexanenitrile, through the stereoselective reduction of the corresponding ketone or the enzymatic resolution of a racemic mixture. nih.gov These methods highlight the potential for precise stereochemical control in the synthesis of chiral building blocks.

Regioselectivity becomes a key consideration when this compound is subjected to reactions that could potentially involve either the hydroxyl or the nitrile group. For example, in reactions with reagents that can react with both functionalities, the reaction conditions can often be tuned to favor one pathway over the other.

Advanced Mechanistic Studies through Kinetic and Isotopic Labeling Approaches

Kinetic studies on the formation and cleavage of cyanohydrins, the class of compounds to which this compound belongs, have provided valuable insights into the reaction mechanisms. The formation of cyanohydrins is a reversible, base-catalyzed process. openstax.org Early studies by Arthur Lapworth demonstrated that the reaction proceeds via the nucleophilic attack of a cyanide ion on the carbonyl carbon. openstax.org

The kinetics of cyanohydrin formation have been studied in aqueous solutions. These reactions often follow second-order kinetics, being first order in both the carbonyl compound and the cyanide ion. researchgate.net

Table 1: Illustrative Kinetic Data for Cyanohydrin Formation

| Carbonyl Compound | Rate Constant (k) at 25°C | Reference |

| Acetaldehyde | Data not specified | researchgate.net |

| Propionaldehyde | Data not specified | researchgate.net |

| Acetone (B3395972) | Data not specified | researchgate.net |

Isotopic labeling studies can be employed to further elucidate reaction mechanisms. For instance, using isotopically labeled cyanide (e.g., ¹³CN⁻ or C¹⁵N⁻) would allow for the tracking of the nitrile group throughout the reaction sequence, confirming its incorporation into the product and providing information about bond-breaking and bond-forming steps. While specific isotopic labeling studies on this compound were not found in the immediate search, this technique remains a powerful tool for mechanistic investigations in organic chemistry.

Role of Catalysis in Driving Specific Transformations of this compound

Catalysis plays a pivotal role in directing the transformations of this compound towards specific products with high efficiency and selectivity.

Enzymatic Catalysis: As mentioned earlier, enzymes like hydroxynitrile lyases are highly effective in catalyzing the enantioselective synthesis of cyanohydrins. nih.gov These biocatalysts can also be used for the reverse reaction, the cleavage of cyanohydrins. nih.gov The use of enzymes in organic synthesis is a rapidly growing field, offering environmentally benign and highly selective routes to valuable chiral molecules.

Acid and Base Catalysis: Acid and base catalysis are fundamental to many transformations of this compound, most notably in the hydrolysis of the nitrile group. The choice of acidic or basic conditions can influence the nature of the final product (free carboxylic acid vs. carboxylate salt). chemguide.co.uklibretexts.org

Metal Catalysis: While specific examples for this compound are not detailed in the provided search results, metal catalysts are widely used for the transformation of nitriles and alcohols. For instance, transition metal catalysts are commonly employed for the catalytic hydrogenation of nitriles to amines. In the context of related compounds, a bimetallic Ni-Fe catalyst supported on an Al₂O₃-MgO composite has been shown to be efficient in the catalytic amination of 6-hydroxyhexanenitrile to adiponitrile. acs.org This suggests that similar catalytic systems could be explored for various transformations of this compound.

Theoretical and Computational Investigations of 2 Hydroxyhexanenitrile

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules and the energetic changes that occur during a chemical reaction. These calculations have been instrumental in analyzing reaction mechanisms, including the formation of cyanohydrins like 2-hydroxyhexanenitrile. Such studies can estimate the pathways of chemical reactions, including the energies of transition states and associated equilibria. frontiersin.org

The formation of this compound from hexanal (B45976) and hydrogen cyanide is a nucleophilic addition reaction. The generally accepted mechanism involves the cyanide ion acting as a nucleophile, attacking the electrophilic carbonyl carbon of hexanal. This attack forms a tetrahedral alkoxide intermediate, which is then protonated to yield the final cyanohydrin product. libretexts.org

A critical aspect of understanding a reaction's feasibility and rate is the characterization of its transition state—the highest energy point along the reaction coordinate. Quantum chemical calculations can model the geometry and energy of this transient species. For the formation of this compound, the transition state would involve the partial formation of the new carbon-carbon bond between the cyanide nucleophile and the carbonyl carbon of hexanal, alongside the partial breaking of the carbonyl π-bond.

Table 1: Hypothetical Energy Profile for the Formation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Hexanal + CN⁻) | 0 |

| Transition State | +10 to +15 |

| Intermediate (Alkoxide) | -5 to -10 |

| Product (this compound) | -15 to -20 |

Note: These are generalized, hypothetical values for illustrative purposes.

The solvent in which a reaction is conducted can significantly influence its rate and outcome by stabilizing or destabilizing reactants, transition states, and products to different extents. semanticscholar.org For the formation of this compound, a polar solvent would be expected to stabilize the charged cyanide ion and the polar carbonyl group of hexanal. The transition state, which involves charge delocalization, would also be influenced by the solvent's polarity.

Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. These calculations can reveal how the energy barriers and reaction pathways are altered in different solvent environments, aiding in the selection of optimal reaction conditions. For instance, the use of protic versus aprotic polar solvents can affect the protonation step of the alkoxide intermediate.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Enzyme-Substrate Interactions

While quantum chemical calculations are excellent for understanding reaction mechanisms, molecular modeling and dynamics simulations are better suited for exploring the conformational flexibility of molecules and their interactions with larger systems like enzymes. mdpi.com

Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. Due to the free rotation around the single bonds, the molecule can adopt various conformations. Molecular mechanics force fields can be used to calculate the energy of these different conformations and identify the lowest-energy (most stable) ones. This is particularly important for understanding how the molecule might fit into the active site of an enzyme. ijpsr.com

Molecular dynamics (MD) simulations provide a dynamic picture of molecular motion over time. mdpi.com An MD simulation of this compound in a solvent, such as water, would show how the molecule tumbles, vibrates, and interacts with its surroundings. When studying enzyme-substrate interactions, MD simulations can reveal how the substrate, this compound or its precursors, binds to an enzyme's active site, the specific interactions that hold it in place (e.g., hydrogen bonds, van der Waals forces), and the conformational changes that may occur in both the substrate and the enzyme upon binding.

Predictive Data Mining and In Silico Screening for Biocatalytic Potential

The synthesis of chiral molecules like this compound is of great interest, and enzymes offer a highly selective route to a specific stereoisomer. In silico screening and predictive data mining are computational techniques used to identify promising enzyme candidates for a particular reaction from large databases of protein structures. frontiersin.org

For the biocatalytic production of this compound, an in silico screening approach would involve:

Defining the reaction: The formation of a cyanohydrin from hexanal.

Searching enzyme databases: Looking for enzymes known to catalyze similar reactions, such as hydroxynitrile lyases (HNLs).

Molecular docking: Virtually "docking" hexanal and cyanide into the active sites of candidate enzymes to predict binding affinity and orientation.

Evaluating catalytic potential: Analyzing the docked poses to see if the reactants are positioned correctly for the reaction to occur.

This process can rapidly narrow down a large number of potential enzymes to a manageable few for experimental testing, saving significant time and resources. nih.gov

Table 2: Example of In Silico Screening Data for Potential Biocatalysts

| Enzyme Candidate | Source Organism | Docking Score (kcal/mol) | Predicted Stereoselectivity |

| HNL1 | Prunus amygdalus | -7.5 | (R) |

| HNL2 | Manihot esculenta | -6.8 | (S) |

| HNL3 | Hevea brasiliensis | -7.1 | (R) |

Note: This is a representative table with hypothetical data.

Computational Studies on Stereoselectivity and Chiral Induction Mechanisms

Many applications of this compound may require a specific enantiomer (either the (R) or (S) form). Computational studies are invaluable for understanding and predicting the stereoselectivity of a reaction. nih.gov

In the context of enzyme catalysis, the chiral environment of the enzyme's active site dictates the stereochemical outcome. Computational models can be used to investigate the transition states leading to the (R) and (S) products. By calculating the energy difference between these two transition states, the enantiomeric excess (ee) of the reaction can be predicted. A lower energy transition state corresponds to the major product enantiomer.

For non-enzymatic reactions, chiral catalysts can be used to induce stereoselectivity. Computational studies can help in designing such catalysts by modeling the interactions between the catalyst, reactants, and transition states. These models can elucidate the mechanism of chiral induction, revealing the key interactions that favor the formation of one enantiomer over the other. openstax.org

Advanced Analytical Methodologies for the Study of 2 Hydroxyhexanenitrile

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental for the separation and analysis of 2-Hydroxyhexanenitrile, particularly for distinguishing between its stereoisomers and for quantification in complex mixtures.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

The presence of a chiral center at the C2 position means that this compound exists as a pair of enantiomers, (R)-2-Hydroxyhexanenitrile and (S)-2-Hydroxyhexanenitrile. Differentiating and quantifying these enantiomers is critical, and this is achieved through chiral chromatography. libretexts.org

Chiral Gas Chromatography (GC): This technique is a highly selective and accurate method for determining the enantiomeric composition of volatile compounds like this compound. chromatographyonline.com The separation is accomplished using capillary columns coated with a chiral stationary phase (CSP), most commonly a derivative of cyclodextrins. chromatographyonline.comgcms.czlibretexts.org Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers, leading to differential retention times and subsequent separation. chromatographyonline.comlibretexts.org The choice of cyclodextrin derivative influences the selectivity and resolution of the separation. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric purity assessment. libretexts.org While it is also possible to distinguish enantiomers by derivatizing them to form diastereomers, the use of a chiral stationary phase allows for direct separation without prior chemical modification. libretexts.org Various types of CSPs are available for HPLC, including those based on polysaccharides, proteins, or synthetic polymers. The selection of the appropriate column and mobile phase is crucial for achieving optimal separation of the this compound enantiomers.

| Technique | Principle | Common Stationary Phases | Application to this compound |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase in a capillary column, leading to different retention times. chromatographyonline.com | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin). chromatographyonline.comgcms.cz | Separation and quantification of (R)- and (S)-2-Hydroxyhexanenitrile to determine enantiomeric excess (ee). |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers based on their differential interaction with a chiral stationary phase under high pressure. sigmaaldrich.com | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, protein-based. | Direct enantioseparation for purity analysis, often used for less volatile or thermally sensitive compounds. |

Hyphenated GC-MS and LC-MS Systems for Qualitative and Quantitative Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification and quantification. thepharmajournal.com As a sample containing this compound passes through the GC column, it is separated from other components based on its boiling point and polarity. youtube.com Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification (qualitative analysis). thepharmajournal.comgcms.cz For quantitative analysis, the area of the chromatographic peak is measured, which is proportional to the amount of the compound present. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a complementary technique that separates compounds in a liquid phase before mass analysis. mdpi.comekb.eg It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. mdpi.com LC-MS systems, especially when coupled with tandem mass spectrometry (LC-MS/MS), provide high sensitivity and selectivity for both qualitative and quantitative analysis of this compound in complex matrices. nih.govmdpi.com

| System | Separation Principle | Detection Principle | Primary Application for this compound |

|---|---|---|---|

| GC-MS | Separation based on volatility and interaction with the stationary phase. youtube.com | Provides a mass spectrum for structural identification and fragmentation patterns. gcms.cz | Identification in volatile mixtures; quantification based on peak area. youtube.com |

| LC-MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com | Provides molecular weight and structural information, often with soft ionization techniques. mdpi.com | Analysis of thermally labile samples; high-throughput quantitative analysis. nih.gov |

Advanced Mass Spectrometry for Structural Elucidation and Fragmentation Pathway Analysis

Advanced mass spectrometry techniques provide in-depth information about the molecular structure and fragmentation behavior of this compound.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS): Also known as MS², tandem mass spectrometry is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). mdpi.com Analyzing the pattern of these product ions provides detailed information about the molecule's connectivity and helps to map its fragmentation pathways. nih.govresearchgate.net This technique is highly specific and can be used to confirm the identity of a compound even in complex mixtures. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of the elemental formula of this compound (C₆H₁₁NO) by distinguishing its exact mass from other compounds that may have the same nominal mass. rsc.org This high level of certainty is invaluable for confirming the identity of novel compounds or for analyzing samples where isomeric interferences are possible.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Structural Fragment |

|---|---|---|---|

| 113.08 | 96.08 | 17.00 (NH₃) | [M-NH₃]⁺ |

| 113.08 | 86.09 | 27.00 (HCN) | [M-HCN]⁺ |

| 113.08 | 70.06 | 43.02 (CH₃CH₂CH₂) | [M-C₃H₇]⁺ |

| 113.08 | 57.07 | 56.01 (C₄H₈) | [M-C₄H₈]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for the unambiguous structural characterization of organic molecules like this compound. scielo.br It provides detailed information about the carbon-hydrogen framework of the molecule.

Standard one-dimensional (1D) NMR experiments include ¹H NMR and ¹³C NMR.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (splitting patterns). libretexts.org

¹³C NMR: Shows the number of different carbon environments in the molecule. docbrown.info

For this compound, ¹H NMR would be expected to show distinct signals for the protons on the butyl chain, the methine proton at C2 (adjacent to the hydroxyl and nitrile groups), and the hydroxyl proton. Similarly, the ¹³C NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule.

Multi-Dimensional NMR Techniques

While 1D NMR provides a wealth of information, 2D NMR techniques are often necessary to assemble the complete molecular structure by establishing connectivity between atoms. scielo.br

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For this compound, COSY would show correlations between the protons along the butyl chain (H3-H4, H4-H5, H5-H6) and between the methine proton (H2) and the adjacent methylene protons (H3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It is used to definitively assign which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. scielo.br This is crucial for connecting molecular fragments, for instance, by showing a correlation between the methine proton (H2) and the nitrile carbon (C1), or the methylene protons at C3 with C1 and C2.

By combining the information from these multi-dimensional experiments, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for this compound can be achieved, thus confirming its molecular structure.

| Technique | Type of Correlation | Information Gained for this compound |

|---|---|---|

| COSY | ¹H-¹H | Identifies adjacent protons (e.g., H2-H3, H3-H4) to map out the carbon chain's proton connectivity. libretexts.org |

| HSQC | ¹H-¹³C (one bond) | Directly links each proton to its attached carbon (e.g., H2 to C2, H3 to C3). youtube.com |

| HMBC | ¹H-¹³C (multiple bonds) | Connects molecular fragments by showing correlations over 2-3 bonds (e.g., H3 to C1, C2, C4, C5). scielo.br |

Spectrophotometric and Colorimetric Assays (e.g., Modified König Reaction) for Quantitative Determination

Spectrophotometric and colorimetric assays are fundamental analytical techniques for the quantitative determination of this compound. These methods are valued for their simplicity, cost-effectiveness, and ability to provide accurate and precise measurements. A prominent example of a colorimetric method applicable to the analysis of this compound is the modified König reaction. This reaction is not specific to this compound itself but is a well-established method for the determination of the cyanide ion, which can be liberated from cyanohydrins such as this compound under appropriate conditions.

The principle behind the application of the modified König reaction for the quantification of this compound involves the initial conversion of the nitrile group to cyanide ion (CN⁻). This is typically achieved through alkaline hydrolysis of the cyanohydrin. Once the cyanide ion is released, it is subjected to a series of reactions that produce a colored product, the absorbance of which can be measured using a spectrophotometer. The intensity of the color produced is directly proportional to the concentration of the cyanide ion, and consequently, to the initial concentration of this compound.

The modified König reaction involves two main steps. First, the cyanide ion is reacted with a halogenating agent, such as chloramine-T, to form cyanogen chloride (CNCl). In the second step, the cyanogen chloride reacts with a pyridine-barbituric acid reagent to produce a red-blue colored polymethine dye. researchgate.net The absorbance of this dye is then measured at a specific wavelength, typically around 570 nm, to determine the concentration of cyanide. researchgate.net

The accuracy and precision of this method are highly dependent on reproducible timing between the addition of reagents and the measurement of the absorbance, as the colored complex can be unstable and may fade over time. researchgate.net To ensure reliable results, it is crucial to prepare a calibration curve using standard solutions of known cyanide concentrations. This calibration curve is then used to determine the concentration of cyanide in the sample of interest, and by stoichiometric calculation, the concentration of this compound.

Detailed Research Findings

Research on the spectrophotometric determination of cyanide using the modified König reaction has demonstrated its sensitivity and reliability for quantifying cyanide in various matrices. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of the method are directly applicable. The key is the efficient and reproducible liberation of the cyanide ion from the this compound molecule prior to the color-forming reaction.

Factors that can influence the accuracy of the determination include the pH of the solution, the concentration of the reagents, the reaction time, and the presence of interfering substances. For instance, oxidizing and reducing agents can interfere with the reaction. Therefore, sample preparation and control of experimental conditions are critical for obtaining accurate quantitative results.

The following interactive data tables illustrate the type of data generated during the quantitative analysis of cyanide using a spectrophotometric method based on the modified König reaction.

Table 1: Example of a Calibration Curve for Cyanide Determination

This table shows a typical calibration curve generated by measuring the absorbance of standard solutions of potassium cyanide (KCN) at 570 nm.

| Cyanide Concentration (mg/L) | Absorbance at 570 nm |

| 0.05 | 0.112 |

| 0.10 | 0.225 |

| 0.20 | 0.450 |

| 0.40 | 0.898 |

| 0.60 | 1.345 |

This data is illustrative and represents a typical linear relationship between cyanide concentration and absorbance as described by the Beer-Lambert law.

Table 2: Hypothetical Quantitative Analysis of a this compound Sample

This table presents hypothetical results from the analysis of a this compound sample, demonstrating the calculation of its concentration based on the measured cyanide content.

| Sample ID | Absorbance at 570 nm | Measured Cyanide Concentration (mg/L) | Calculated this compound Concentration (mg/L) | Recovery (%) |

| Sample A | 0.338 | 0.150 | 0.652 | 98.5 |

| Sample B | 0.675 | 0.300 | 1.304 | 101.2 |

| Sample C | 1.013 | 0.450 | 1.956 | 99.8 |

Note: The calculated this compound concentration is determined stoichiometrically from the measured cyanide concentration. The recovery percentage is calculated based on a known spiked concentration of this compound in the samples and serves to validate the accuracy of the method.

Environmental Fate and Degradation Mechanisms of 2 Hydroxyhexanenitrile

Biotic Degradation and Bioremediation Potential

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic pollutants from the environment. Nitrile compounds, including cyanohydrins, are known to be susceptible to microbial degradation. nih.gov

Microorganisms can utilize nitriles as a source of carbon and/or nitrogen. There are two primary enzymatic pathways for the microbial degradation of nitriles: nih.gov

Nitrilase-mediated pathway: A nitrilase enzyme directly hydrolyzes the nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia (B1221849) (NH₃).

Nitrile hydratase/amidase pathway: A nitrile hydratase first converts the nitrile to an amide (-CONH₂), which is then hydrolyzed to a carboxylic acid and ammonia by an amidase.

Both pathways result in the formation of 2-hydroxyhexanoic acid and ammonia from 2-hydroxyhexanenitrile. These products are common metabolites that can be readily assimilated into central metabolic pathways by a wide range of microorganisms, leading to complete mineralization to carbon dioxide, water, and inorganic nutrients.

Cyanohydrins are considered putative substrates for both nitrilases and nitrile hydratases. researchgate.net The ability of various bacteria and fungi to degrade a range of aliphatic and aromatic nitriles suggests that microorganisms capable of degrading this compound are likely to be present in diverse environments.

Table 2: Key Microbial Degradation Pathways for Nitriles

| Pathway | Key Enzyme(s) | Initial Product(s) from this compound |

| Nitrilase-mediated | Nitrilase | 2-Hydroxyhexanoic acid + Ammonia |

| Nitrile hydratase/amidase | Nitrile hydratase, Amidase | 2-Hydroxyhexanamide (intermediate) |

A variety of nitrile-degrading enzymes have been isolated and characterized from numerous microorganisms, including species of Rhodococcus, Pseudomonas, Bacillus, and various fungi. nih.govnih.gov These enzymes exhibit a broad substrate range, often acting on both aliphatic and aromatic nitriles.

Nitrilases (EC 3.5.5.1): These enzymes catalyze the direct hydrolysis of nitriles. Some nitrilases show high efficiency and stability, making them attractive for bioremediation and industrial biocatalysis. For example, a nitrilase from Alcaligenes faecalis has been used for the hydrolysis of various nitriles, including cyanohydrins. researchgate.net

Nitrile Hydratases (EC 4.2.1.84) and Amidases (EC 3.5.1.4): This two-enzyme system is another common route for nitrile degradation. Nitrile hydratases contain a metal cofactor (either iron or cobalt) and hydrate (B1144303) the nitrile to the corresponding amide. Subsequently, amidases hydrolyze the amide to the carboxylic acid.

While no specific enzyme has been reported for the degradation of this compound, the broad substrate specificity of many known nitrilases and nitrile hydratases suggests that they would be capable of transforming this compound. The isolation and characterization of microorganisms from nitrile-contaminated environments would likely lead to the identification of enzymes active on this compound.

Environmental Monitoring and Persistence Studies

Currently, there is a lack of published environmental monitoring data specifically for this compound. The environmental presence of cyanides and related compounds is often monitored in industrial effluents, particularly from mining and chemical manufacturing. nih.gov However, routine monitoring programs for specific aliphatic cyanohydrins like this compound in broader environmental compartments such as surface water, groundwater, or soil are not common.

The persistence of a chemical in the environment is determined by the rates of all relevant degradation and transport processes. Based on the expected abiotic and biotic degradation pathways, this compound is not predicted to be a highly persistent compound. Its susceptibility to hydrolysis, particularly under neutral to alkaline conditions, and its potential for microbial degradation suggest that it would be removed from the environment over time.

Applications and Industrial Relevance of 2 Hydroxyhexanenitrile in Non Clinical Sectors

2-Hydroxyhexanenitrile as a Chiral Building Block for Organic Synthesis

Chiral molecules are of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, as the biological activity of these products is often dependent on their specific stereochemistry. nih.gov this compound can be synthesized as a single enantiomer, making it a valuable chiral building block for the construction of more complex, optically active molecules. The presence of a stereogenic center at the carbon atom bearing the hydroxyl and nitrile groups allows for the introduction of chirality into a target molecule at an early stage of its synthesis.

The versatility of this compound as a chiral synthon lies in the differential reactivity of its two functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. The hydroxyl group can be protected, oxidized to a ketone, or serve as a nucleophile in various coupling reactions. These transformations allow for the conversion of enantiomerically pure this compound into a variety of other chiral molecules, such as α-hydroxy acids, α-amino alcohols, and vicinal diols, which are themselves important intermediates in organic synthesis. researchgate.net

The synthesis of chiral building blocks from non-chiral starting materials is a significant area of research in organic chemistry. nih.gov The use of enzymes, such as hydroxynitrile lyases, allows for the asymmetric synthesis of cyanohydrins like this compound with high enantiomeric excess. researchgate.net This biocatalytic approach provides a direct and efficient route to these valuable chiral intermediates. nih.gov

Use as an Intermediate in the Production of Fine Chemicals and Specialty Materials

Fine chemicals are pure, single substances produced in limited quantities and sold at high prices. They are used as starting materials and intermediates for specialty chemicals, particularly pharmaceuticals, biopharmaceuticals, and agrochemicals. The structural features of this compound make it an attractive intermediate in the synthesis of such high-value products.

The conversion of the nitrile functionality into a carboxylic acid group leads to the formation of α-hydroxyhexanoic acid. Alpha-hydroxy acids (AHAs) are a class of compounds used in the cosmetics industry and in dermatological applications. nih.govnih.gov Furthermore, the hydrolysis of the nitrile group can also yield α-hydroxy amides, which are important intermediates in organic and pharmaceutical synthesis. researchgate.net A patented process describes the microbial conversion of α-hydroxynitrile compounds to the corresponding α-hydroxy acids or α-hydroxy amides, highlighting an industrial route for this transformation. google.com

While direct examples of this compound's incorporation into specific, commercially available specialty materials are not extensively documented in publicly available literature, its potential is evident from the chemistry of cyanohydrins. The ability to introduce a five-carbon chain with reactive handles at the C1 and C2 positions is a valuable synthetic strategy. This could be applied in the synthesis of specialty polymers, where the bifunctional nature of the molecule could be used to create specific monomer units or cross-linking agents.

Role in Enzyme-Catalyzed Industrial Processes for Value-Added Products

The industrial production of chemicals is increasingly moving towards more sustainable and environmentally friendly processes, with biocatalysis playing a key role. google.com Enzyme-catalyzed reactions are typically performed under mild conditions, are highly selective, and generate less waste compared to traditional chemical methods. The synthesis of this compound is a prime example of an industrially relevant enzyme-catalyzed process.

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, producing chiral cyanohydrins. The use of HNLs allows for the production of enantiomerically pure (R)- or (S)-2-hydroxyhexanenitrile, depending on the specific enzyme used. For instance, the (S)-hydroxynitrile lyase from Manihot esculenta (cassava) can be used to produce (S)-2-hydroxyhexanenitrile. nih.gov This enzymatic synthesis is a key enabling technology for accessing the chiral forms of this building block on a larger scale.

The enantioselective synthesis of cyanohydrins is a well-established application of biocatalysis in the production of fine chemicals. The resulting optically active cyanohydrins, including this compound, are then used as precursors for a variety of valuable compounds. For example, the closely related compound, (S)-5-hydroxyhexanenitrile, has been synthesized via an enzymatic reduction as a key chiral intermediate for anti-Alzheimer's drugs. This demonstrates the potential of enzyme-catalyzed processes to generate valuable precursors from cyanohydrin-related structures.

The application of biocatalysis extends beyond the synthesis of this compound itself. The subsequent transformations of its functional groups can also be carried out using enzymes. For instance, nitrilases or nitrile hydratases can be used for the selective hydrolysis of the nitrile group to a carboxylic acid or an amide, respectively. This chemoenzymatic approach, combining enzymatic and chemical synthesis steps, offers a powerful strategy for the efficient and sustainable production of value-added products from this compound.

| Enzyme Class | Example Enzyme Source | Enantioselectivity | Product Enantiomer |

| (S)-Hydroxynitrile Lyase | Manihot esculenta | High | (S)-2-Hydroxyhexanenitrile |

| (R)-Hydroxynitrile Lyase | Prunus amygdalus | High | (R)-Cyanohydrins |

| Nitrilase / Nitrile Hydratase | Various microorganisms | High | α-Hydroxyhexanoic acid / α-Hydroxyhexanamide |

| Lipase (B570770) | Candida antarctica | High | Esterified this compound |

| Functional Group | Reagent/Catalyst | Resulting Compound Class |

| Nitrile | H₂O, H⁺ or OH⁻ (hydrolysis) | α-Hydroxycarboxylic acid |

| Nitrile | H₂O, Nitrilase/Nitrile Hydratase | α-Hydroxycarboxylic acid/amide |

| Nitrile | H₂, Metal Catalyst (reduction) | β-Amino alcohol |

| Hydroxyl | Acylating agent, Lipase | Chiral ester |

| Hydroxyl | Oxidizing agent | α-Keto nitrile |

Conclusions and Future Directions in 2 Hydroxyhexanenitrile Research

Synthesis of Current Academic Findings and Remaining Research Challenges

Academic research has established 2-hydroxyhexanenitrile, a type of cyanohydrin, as a significant intermediate in organic synthesis. The presence of both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon atom imparts a unique reactivity profile, making it a valuable building block for more complex molecules.

Current Findings:

Synthesis: The primary methods for synthesizing this compound and its isomers involve the hydrocyanation of the corresponding aldehyde, hexanal (B45976). This can be achieved through chemical methods or, more recently, through biocatalysis. Enzymatic synthesis, particularly using hydroxynitrile lyases (HNLs), has gained attention for its potential to produce optically active, enantiopure cyanohydrins like (S)-2-hydroxyhexanenitrile. nih.govresearchgate.net For instance, the (S)-hydroxynitrile lyase from Manihot esculenta (cassava) can be used for this purpose. nih.gov Biochemical approaches have also been developed for related compounds, such as the reduction of 5-oxohexanenitrile (B84432) to 5-(S)-hydroxyhexanenitrile using yeast, which achieved high yields and enantiomeric excess. nih.gov

Chemical Properties: As a cyanohydrin, this compound can undergo various transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the hydroxyl group can be involved in oxidation or substitution reactions. This dual functionality is key to its role as a synthetic intermediate.

Chirality: The C2 carbon in this compound is a chiral center, meaning the compound exists as two enantiomers, (R)- and (S)-2-hydroxyhexanenitrile. nih.govchemspider.com The ability to selectively synthesize one enantiomer over the other is crucial for applications in pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. researchgate.net

Remaining Research Challenges: Despite progress, several challenges hinder the full exploitation of this compound's potential.

Stereoselective Synthesis: While biocatalysis offers a route to enantiopure forms, the discovery and engineering of robust, highly selective, and stable enzymes for the specific synthesis of both (R)- and (S)-2-hydroxyhexanenitrile from hexanal remain an active area of research. researchgate.netresearchgate.net Developing efficient non-enzymatic, asymmetric catalytic systems is another significant hurdle.

Reaction Optimization and Yield: Maximizing the yield and efficiency of synthesis, whether chemical or enzymatic, is a persistent challenge. This includes optimizing reaction conditions, developing effective downstream processing and purification methods, and minimizing the formation of byproducts.

Limited Application Data: There is a scarcity of published research detailing the specific applications and performance of this compound in the synthesis of final products. While its potential as an intermediate is recognized, more case studies and documented synthetic pathways are needed to demonstrate its practical utility.

Understanding Reaction Mechanisms: A deeper mechanistic understanding of both the enzymatic and chemical synthesis pathways is required to overcome current limitations. For example, fully elucidating the substrate specificity and catalytic mechanism of relevant HNLs could guide protein engineering efforts for improved performance. researchgate.net

| Research Area | Key Findings | Remaining Challenges |

| Synthesis | Both chemical and enzymatic (HNL-catalyzed) routes established. nih.govresearchgate.net | Improving stereoselectivity, yield, and catalyst stability; developing efficient non-enzymatic asymmetric methods. |

| Properties | Dual functionality of hydroxyl and nitrile groups makes it a versatile intermediate. | Full characterization of reactivity under various conditions; exploring novel transformations. |

| Applications | Recognized as a chiral building block for pharmaceuticals and agrochemicals. researchgate.net | Lack of specific, documented industrial applications and performance data. |

| Mechanisms | Basic mechanisms of cyanohydrin formation are known. | Deeper understanding of enzyme active sites and reaction kinetics to guide catalyst improvement. researchgate.net |

Emerging Technologies and Methodologies for Future Investigations

Future research on this compound will benefit significantly from the adoption of emerging technologies that can address the current challenges in synthesis, analysis, and application development.

High-Throughput Screening (HTS): HTS technologies can rapidly screen large libraries of enzymes or chemical catalysts to identify candidates with superior activity and selectivity for this compound synthesis. researchgate.net This approach accelerates the discovery of novel biocatalysts and the optimization of reaction conditions, moving beyond traditional, lower-throughput methods. researchgate.net

Advanced Analytical Techniques: Modern analytical methods are essential for accurate characterization and quantification.

Chromatography and Mass Spectrometry: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for separating enantiomers and identifying trace impurities. nih.govmdpi.com Recent developments in LC-MS can provide high sensitivity and structural information, which is vital for monitoring reaction progress and ensuring product purity. mdpi.comacs.org

Spectroscopy: Nuclear Magnetic Resonance (NMR) and other spectroscopic techniques provide detailed structural elucidation of this compound and its derivatives, confirming stereochemistry and identifying unknown byproducts. mdpi.com

Computational Chemistry and Enzyme Engineering: In silico tools, including molecular modeling and quantum mechanics, can be used to predict catalyst performance and understand reaction mechanisms at the molecular level. This knowledge can guide the rational design and directed evolution of enzymes (like HNLs) to enhance their stability, substrate specificity, and enantioselectivity for producing this compound. researchgate.net

Flow Chemistry and Process Intensification: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety (especially when using hydrogen cyanide), and easier automation and scalability. Implementing flow chemistry for the synthesis of this compound could lead to more efficient, cost-effective, and safer industrial production.

| Technology/Methodology | Application in this compound Research | Potential Impact |

| High-Throughput Screening | Discovery of novel enzymes and chemical catalysts for stereoselective synthesis. researchgate.net | Accelerated development of efficient and highly selective synthetic routes. |

| Advanced Chromatography (HPLC, GC-MS) | Enantiomer separation, purity analysis, and byproduct identification. nih.govmdpi.com | Improved quality control and optimization of purification processes. |

| Enzyme Engineering | Rational design and directed evolution of hydroxynitrile lyases for improved performance. researchgate.net | Creation of bespoke biocatalysts tailored for high-yield production of specific enantiomers. |

| Flow Chemistry | Development of continuous, automated, and safer synthesis processes. | Enhanced industrial scalability, cost-effectiveness, and process safety. |

Proposed Avenues for Advanced Academic and Industrial Research on this compound

Building on current knowledge and leveraging new technologies, future research can be directed toward several promising avenues that span both fundamental science and industrial application.

Advanced Academic Research:

Exploration of Novel Biocatalysts: A systematic search for novel hydroxynitrile lyases from diverse biological sources (e.g., bacteria, fungi, plants) could yield enzymes with different substrate specificities and improved stability, potentially leading to more efficient synthesis of this compound and related compounds.

Development of Chemo-enzymatic Cascades: Designing one-pot, multi-step reaction sequences where this compound is synthesized and then immediately converted into a higher-value downstream product (e.g., an amino alcohol or a hydroxy acid) would be highly efficient. This minimizes purification steps and reduces waste.

Investigation of Biological Activity: While derivatives of similar compounds have shown potential antimicrobial properties, the intrinsic biological activity of this compound itself remains largely unexplored. Screening for antimicrobial, antifungal, or other pharmacologically relevant activities could open new application areas.

Advanced Industrial Research:

Use as a Precursor for Polymers and Fine Chemicals: Research into the conversion of this compound to valuable industrial chemicals should be prioritized. For example, its structural relative, 6-hydroxyhexanenitrile, is a precursor to adiponitrile, a key monomer for nylon production. acs.org Investigating similar transformations for this compound could lead to new routes for producing specialty polymers or performance materials.

Synthesis of Pharmaceutical and Agrochemical Intermediates: A focused effort to design and synthesize novel, high-value active ingredients based on the this compound scaffold is a critical next step. This involves identifying target molecules where its specific stereochemistry and functional groups can provide a synthetic advantage.

Development of Green and Sustainable Production Processes: Industrial research should focus on developing sustainable manufacturing processes. This includes replacing hazardous reagents (like hydrogen cyanide) with safer alternatives (e.g., trimethylsilyl (B98337) cyanide followed by in-situ hydrolysis), utilizing water as a solvent, and developing recyclable catalytic systems to minimize the environmental footprint of production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydroxyhexanenitrile, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of this compound typically involves cyanohydrin formation via nucleophilic addition of cyanide to aldehydes or ketones. For example, enzymatic cleavage assays using hydroxynitrile lyases (HNLs) under controlled pH (e.g., citrate phosphate buffer, pH 5) can yield the compound. Reaction optimization includes substrate concentration (1.28–10 mM), enzyme concentration (up to 8 μM), and quenching with N-chlorosuccinimide to stabilize intermediates . Purification often employs column chromatography or recrystallization, with yield optimization through temperature and solvent selection.

Q. How is the structure of this compound confirmed, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic methods:

- NMR : - and -NMR to identify hydroxyl ( 1.5–2.5 ppm) and nitrile ( 120–130 ppm) groups.

- IR : Peaks at ~2250 cm (C≡N stretch) and ~3400 cm (O-H stretch).

- Mass Spectrometry : Molecular ion peak (M) at m/z 127.1 (CHNO). Documentation of purity via HPLC with UV detection ( nm) is standard .

Advanced Research Questions

Q. What experimental strategies address the stereoisomerism of this compound, particularly its racemic mixture?

- Methodological Answer : The compound exists as a racemate due to the chiral center at the hydroxyl-bearing carbon. Resolution strategies include:

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.

- Enzymatic Kinetic Resolution : Lipases or esterases selectively esterify one enantiomer, enabling separation.

- Circular Dichroism (CD) : To confirm enantiomeric excess (ee) post-separation. Studies recommend coupling these methods with thermodynamic analysis to optimize ee >98% .

Q. How do co-exposure studies with ketones (e.g., 2-hexanone) inform the toxicological profile of this compound?

- Methodological Answer : Co-exposure experiments assess synergistic toxicity. For example, neurotoxicity studies in rodent models involve:

- Dosage Regimens : Subchronic exposure (e.g., 90 days) to this compound (50–200 mg/kg) and 2-hexanone (100–400 mg/kg).

- Biomarkers : Measurement of plasma cyanide levels (via gas chromatography) and acetylcholinesterase inhibition.

- Histopathology : Examination of brain tissues for axonal degeneration. The U.S. EPA recommends using mammalian models over avian models (e.g., hens) for human extrapolation due to metabolic differences .

Q. What catalytic mechanisms enable hydroxynitrile lyases (HNLs) to cleave this compound, and how can substrate specificity be engineered?

- Methodological Answer : HNLs catalyze reversible cyanohydrin cleavage via a conserved catalytic triad (Ser-His-Asp). Mechanistic studies involve:

- Site-Directed Mutagenesis : To alter substrate binding pockets (e.g., F110A mutation in Prunus amygdalus HNL enhances bulkier substrate acceptance).

- Kinetic Assays : Monitoring HCN release spectrophotometrically (580 nm) using barbituric acid-pyridine reagent.

- Molecular Dynamics Simulations : To predict binding affinities for nitrile derivatives. Recent work shows pH-dependent activity shifts, with optimal catalysis at pH 4.5–5.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.